molecular formula C54H60N6 B12581479 2,4,6-Tris[2,5-di(propan-2-yl)-4-(pyridin-2-yl)phenyl]-1,3,5-triazine CAS No. 645399-39-9

2,4,6-Tris[2,5-di(propan-2-yl)-4-(pyridin-2-yl)phenyl]-1,3,5-triazine

Cat. No.: B12581479
CAS No.: 645399-39-9
M. Wt: 793.1 g/mol
InChI Key: RMQXPDNJRQJWNZ-UHFFFAOYSA-N
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Description

2,4,6-Tris[2,5-di(propan-2-yl)-4-(pyridin-2-yl)phenyl]-1,3,5-triazine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes three pyridinyl groups attached to a triazine core. The presence of isopropyl groups further enhances its chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris[2,5-di(propan-2-yl)-4-(pyridin-2-yl)phenyl]-1,3,5-triazine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the triazine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often employing continuous flow techniques and advanced purification methods to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris[2,5-di(propan-2-yl)-4-(pyridin-2-yl)phenyl]-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines .

Mechanism of Action

The mechanism of action of 2,4,6-Tris[2,5-di(propan-2-yl)-4-(pyridin-2-yl)phenyl]-1,3,5-triazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazine core and pyridinyl groups enable it to bind to specific sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Tris[2,5-di(propan-2-yl)-4-(pyridin-2-yl)phenyl]-1,3,5-triazine stands out due to its unique combination of isopropyl and pyridinyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

645399-39-9

Molecular Formula

C54H60N6

Molecular Weight

793.1 g/mol

IUPAC Name

2,4,6-tris[2,5-di(propan-2-yl)-4-pyridin-2-ylphenyl]-1,3,5-triazine

InChI

InChI=1S/C54H60N6/c1-31(2)37-28-46(40(34(7)8)25-43(37)49-19-13-16-22-55-49)52-58-53(47-29-38(32(3)4)44(26-41(47)35(9)10)50-20-14-17-23-56-50)60-54(59-52)48-30-39(33(5)6)45(27-42(48)36(11)12)51-21-15-18-24-57-51/h13-36H,1-12H3

InChI Key

RMQXPDNJRQJWNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1C2=CC=CC=N2)C(C)C)C3=NC(=NC(=N3)C4=C(C=C(C(=C4)C(C)C)C5=CC=CC=N5)C(C)C)C6=C(C=C(C(=C6)C(C)C)C7=CC=CC=N7)C(C)C

Origin of Product

United States

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